molecular formula C8H7Br2NO2 B1337785 1,2-Bis(bromomethyl)-4-nitrobenzene CAS No. 6425-66-7

1,2-Bis(bromomethyl)-4-nitrobenzene

Cat. No. B1337785
CAS RN: 6425-66-7
M. Wt: 308.95 g/mol
InChI Key: MZEFZKJSWNPTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related aromatic compounds involves various strategies, such as aromatic nucleophilic substitution and the use of organometallic reagents. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . Similarly, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was conducted by treating a chloromercurio precursor with methylmagnesium chloride . These methods could potentially be adapted for the synthesis of 1,2-bis(bromomethyl)-4-nitrobenzene by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of aromatic compounds can be determined using spectroscopic methods and X-ray crystallography. For example, the molecular structures of various phosphine and phosphonio derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around phosphorus atoms . Similarly, solvates of a related compound, 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, were analyzed by X-ray diffraction, showing different conformations and packing in the crystalline state . These techniques could be applied to determine the molecular structure of 1,2-bis(bromomethyl)-4-nitrobenzene.

Chemical Reactions Analysis

The reactivity of brominated nitroaromatic compounds can vary significantly depending on the solvent and conditions. For instance, the radical anion of 1-bromo-4-nitrobenzene exhibits different reactivity in an ionic liquid compared to conventional solvents, suggesting that solvent effects could play a significant role in the behavior of 1,2-bis(bromomethyl)-4-nitrobenzene . Additionally, the lack of reactivity towards the formation of propellane derivatives was observed for a related compound, which could be due to steric hindrance or electronic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated nitroaromatic compounds can be influenced by their molecular structure. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene exhibit different crystal structures and conformations, which could affect their reactivity and physical properties . DFT calculations can provide insights into the preferred arrangements of functional groups and the potential reactivity of the compound . Additionally, the antibacterial activity of bisthiourea derivatives of 4-nitrobenzene suggests potential biological applications for related compounds .

Scientific Research Applications

Synthesis and Characterization

  • 1,2-Bis(bromomethyl)-4-nitrobenzene has been a subject of interest in the field of organic synthesis. A study conducted by Guo Zhi-an (2009) focused on synthesizing 1,2-bis(bromomethyl)-4-fluorobenzene, a related compound, through a process involving diazotization and bromination. The study highlights the significance of such compounds in synthetic chemistry, considering the factors affecting the reaction, such as raw material rate, reaction time, and temperature (Guo, 2009).

Crystallography and Molecular Structure

  • The molecular structure and crystallography of related nitrobenzene compounds have been extensively studied. For instance, Padmanabhan et al. (1987) determined the molecular structure of 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene using X-ray crystallography. This research provides insights into the intramolecular hydrogen abstraction in these compounds upon UV light irradiation, which is crucial for understanding their reactivity and potential applications (Padmanabhan et al., 1987).

Chemical Reactions and Reactivity

  • Research by Ernst et al. (2013) explored the reactivity of the radical anions of related compounds like 1-bromo-4-nitrobenzene in ionic liquids. Their findings demonstrated a notable difference in reactivity in ionic solvents compared to conventional solvents, which is critical for understanding the behavior of these compounds in different chemical environments (Ernst et al., 2013).

Material Science and Polymer Research

  • In the field of material science and polymer research, compounds like 1,2-bis(bromomethyl)-4-nitrobenzene have been used as monomers. For example, a comparison study by Sanford et al. (1999) on different halomethylbenzenes as monomers for poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene] showed the potential of such compounds in the synthesis of high-yield polymers with desirable properties (Sanford et al., 1999).

properties

IUPAC Name

1,2-bis(bromomethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEFZKJSWNPTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445869
Record name 1,2-BIS(BROMOMETHYL)-4-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(bromomethyl)-4-nitrobenzene

CAS RN

6425-66-7
Record name 1,2-BIS(BROMOMETHYL)-4-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Bis(bromomethyl)-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Bis(bromomethyl)-4-nitrobenzene
Reactant of Route 3
1,2-Bis(bromomethyl)-4-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1,2-Bis(bromomethyl)-4-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1,2-Bis(bromomethyl)-4-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1,2-Bis(bromomethyl)-4-nitrobenzene

Citations

For This Compound
10
Citations
MP Hay, KO Hicks, K Pchalek, HH Lee… - Journal of medicinal …, 2008 - ACS Publications
A series of novel tricyclic triazine-di-N-oxides (TTOs) related to tirapazamine have been designed and prepared. A wide range of structural arrangements with cycloalkyl, oxygen-, and …
Number of citations: 90 pubs.acs.org
CA Stump, IM Bell, RA Bednar, JG Bruno, JF Fay… - Bioorganic & Medicinal …, 2009 - Elsevier
Rational modification of a previously identified spirohydantoin lead structure has identified a series of potent spiroazaoxindole CGRP receptor antagonists. The azaoxindole was found …
Number of citations: 35 www.sciencedirect.com
SR Malwal, H Chakrapani - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
Sulfur dioxide (SO2) is a gaseous environmental pollutant which is routinely used in industry as a preservative and antimicrobial. Recent data suggests that SO2 may have value as a …
Number of citations: 37 pubs.rsc.org
J Wang, J Xiang, M Wang, J Guan, A Wu - Tetrahedron, 2014 - Elsevier
An efficient and practical method for the synthesis of cyano, sulfonyl and phosphoryl substituted naphthalene derivatives via the rearrangement aromatization of benzo[c]oxepine has …
Number of citations: 13 www.sciencedirect.com
M Schüttel - 2023 - infoscience.epfl.ch
Macrocycles have raised much interest in the pharmaceutical industry due to their ability to bind challenging targets while often still being able to cross membranes to reach intracellular …
Number of citations: 0 infoscience.epfl.ch
MP Hay, KO Hicks, K Pchalek, HH Lee, A Blaser… - pstorage-acs-6854636.s3 …
Analyses were carried out in The Campbell Microanalytical Laboratory, University of Otago, Dunedin, NZ. Melting points were determined on an Electrothermal 2300 Melting Point …
E Kókai, J Halász, A Dancsó, J Nagy, G Simig, B Volk - Molecules, 2017 - mdpi.com
The chemistry of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (1,3-diazaoxindole) compound family, possessing a drug-like scaffold, is unexplored. In this study, the alkylation …
Number of citations: 4 www.mdpi.com
Z Liu, B Yun, Y Han, Z Jiang, H Zhu… - Advanced Healthcare …, 2022 - Wiley Online Library
As the primary malignant tumor in the brain, glioblastoma exhibits a high mortality due to the challenges for complete treatment by conventional therapeutic methods. It is of great …
Number of citations: 21 onlinelibrary.wiley.com
JL Franklin - 2017 - search.proquest.com
Since the advent of rational organic synthesis, practitioners in the field have been refining their craft to target compounds of immense complexity. Synthetic methodologies discovered …
Number of citations: 4 search.proquest.com
IM Bell, PG Bulger, M McLaughlin - Comprehensive Accounts of …, 2016 - ACS Publications
Calcitonin gene-related peptide (CGRP) is a potent vasodilator and neuromodulator. Multiple lines of evidence demonstrate that CGRP plays a key role in the pathogenesis of migraine …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.